molecular formula C16H21NO4 B1342686 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 898404-93-8

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No. B1342686
CAS RN: 898404-93-8
M. Wt: 291.34 g/mol
InChI Key: YMXQUKSKLXESDO-UHFFFAOYSA-N
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Description

“1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid” is a compound that involves the Boc (tert-butyl carbamate) protective group . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The Boc group is stable towards most nucleophiles and bases . It is used in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Molecular Structure Analysis

The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed .


Chemical Reactions Analysis

Boc-protected amines and amino acids are highly reactive with nucleophiles, producing only carbon dioxide as a by-product . This feature has highlighted their usefulness in creating amide bonds . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

Scientific Research Applications

Amino Group Protection

The compound is used in the protection of amino groups in synthetic reactions . The amino group is a reactive and easily oxidized group, and compounds with amino groups are sensitive to reactions such as oxidation and substitution . To keep the amino group unchanged when other functional groups in the molecule react, it is usually necessary to protect the amino group with a group that is easy to remove . The Boc group is one of the most commonly used amino protecting groups .

Peptide Synthesis

The compound plays a crucial role in peptide synthesis . A technique of solid aqueous solid-phase peptide synthesis (SPPS) using water-dispersible Boc amino acid nanoparticles combined with microwave (MW) has been developed .

Organic Synthesis

In organic synthesis, the compound is used for the protection of amino groups in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The Boc group is stable towards most nucleophiles and bases .

Chemoselective Mono-N-Boc Protection

The compound is used in the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This process is simple, efficient, and the catalyst can be readily recycled .

N-tert-butyloxycarbonylation of Amines

The compound is used in the N-tert-butyloxycarbonylation of amines . This process is efficient and practical, allowing the protection of various aryl and aliphatic amines .

Conversion of Stable Ts-NH into Acid-labile Boc-NH Functions

The compound is used in the conversion of stable Ts-NH into acid-labile Boc-NH functions . This process is often preparatively useful .

Mechanism of Action

The mechanism of action of Boc-protected amines and amino acids involves the conversion of an amino function to tert-butyl carbamate . This conversion is generally the first option due to the attractive properties of the resulting so-called Boc-derivative .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The use of Boc-protected amines and amino acids continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” . Future research may focus on developing more efficient and eco-friendly methods for Boc-protection .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)10-6-8-11-7-4-5-9-12(11)16/h4-5,7,9H,6,8,10H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXQUKSKLXESDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

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